2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester
Description
2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester (CAS: Discontinued ) is a boronate ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a phenyl ring substituted with two fluorine atoms (positions 2 and 5), an ethoxy group (position 4), and a pinacol boronate ester moiety. This compound serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of tricyclic topoisomerase inhibitors .
Properties
IUPAC Name |
2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-12-8-10(16)9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZWHHMDIKMZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146509 | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-38-5 | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701146509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Catalyst Screening
Comparative studies highlight toluene as the optimal solvent due to its balance of polarity and boiling point, minimizing side reactions. Alternative solvents (e.g., THF, DCM) reduce yields by 15–20%. Catalytic systems like PTSA outperform Lewis acids (e.g., BF₃·OEt₂) in minimizing ester hydrolysis.
Stoichiometric Adjustments
Excess pinacol (1.5–2.0 equiv) improves esterification efficiency but complicates purification. A 1.2:1 molar ratio of pinacol to boronic acid strikes a balance between yield and practicality.
Purification Techniques
Flash chromatography remains the gold standard, though recrystallization (e.g., using hexane/acetone) offers a scalable alternative for industrial applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Lithiation-Borylation | 65–70 | 90–95 | High regioselectivity | Requires cryogenic conditions |
| Miyaura Borylation | 70–75 | 85–90 | Mild conditions, scalable | Palladium residue contamination |
| Direct Esterification | 80–85 | 95–98 | One-pot, minimal steps | Sensitivity to moisture |
Data synthesized from industrial protocols and analogous boronic ester syntheses.
Challenges and Mitigation Strategies
Moisture Sensitivity
Boronic acids and esters are hygroscopic, leading to hydrolysis. Solutions include:
Byproduct Formation
Proto-deboronation and homo-coupling are common. Mitigation involves:
-
Low-temperature reactions : Reducing decomposition.
-
Catalyst optimization : Pd catalysts with bulky ligands suppress side reactions.
Industrial-Scale Production Insights
Pilot-scale syntheses (10–100 kg batches) employ continuous flow reactors to enhance heat and mass transfer. Key parameters:
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Protodeboronation: The boronic ester group can be removed under acidic conditions, yielding the corresponding hydrocarbon.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
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Suzuki-Miyaura Coupling
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Solvent: Toluene, ethanol, or a mixture of water and organic solvents.
Temperature: 80-100°C.
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Protodeboronation
Reagent: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Solvent: Methanol or water.
Temperature: Room temperature to 50°C.
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Oxidation
Reagent: Hydrogen peroxide (H₂O₂) or sodium perborate.
Solvent: Acetonitrile or water.
Temperature: Room temperature to 60°C.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Hydrocarbons: Resulting from protodeboronation.
Phenols: Produced through oxidation reactions.
Scientific Research Applications
2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism by which 2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The process involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or alkenyl product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Solubility
The position and nature of substituents significantly influence the reactivity and physical properties of boronic acid pinacol esters. Below is a comparative analysis:
Table 1: Structural and Solubility Comparisons
*Solubility inferred from phenylboronic acid pinacol ester data .
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -NO₂): Enhance electrophilicity of the boronate, improving cross-coupling efficiency. For example, 2,6-difluoro-4-formylphenylboronic acid pinacol ester exhibits high reactivity in Suzuki reactions .
- Hydroxy vs. Ethoxy Groups : The 4-hydroxy derivative (CAS 1029439-83-5) has lower solubility in hydrocarbons compared to the ethoxy analog due to hydrogen bonding .
- Steric Effects : Bulky substituents (e.g., -OCH₃ at positions 3 and 5) may reduce reaction rates in sterically hindered coupling partners .
NMR Spectral Characteristics
Pinacol esters exhibit distinct NMR signals for the pinacol methyl groups (δ ~1.35–1.38 ppm in ¹H NMR) and boron-bound oxygen carbons (δ ~84 ppm in ¹³C NMR). Variations in aromatic substituents alter chemical shifts:
Table 2: NMR Data Comparison
Biological Activity
2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester (CAS No. 2121512-38-5) is a boronic acid derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a boron atom bonded to a phenyl group that is further substituted with ethoxy and difluoro groups. Its molecular formula is with a molecular weight of approximately 284.11 g/mol. The presence of fluorine and ethoxy groups enhances its reactivity and potential applications in medicinal chemistry.
The biological activity of boronic acids is often attributed to their ability to form reversible covalent bonds with diols, which can affect enzyme activity and molecular recognition processes. Specifically, this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Antimicrobial Properties
Recent studies have suggested that boronic acids possess antimicrobial properties. For instance, research has indicated that similar compounds exhibit activity against various bacterial strains such as Escherichia coli and Bacillus cereus . Although specific data for this compound is limited, its structural analogs have shown promise as antibacterial agents.
Case Studies
- Antibacterial Activity : A study on related phenylboronic acids demonstrated significant antibacterial effects against Candida albicans and Aspergillus niger, suggesting that the mechanism may involve inhibition of leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria . While direct evidence for the compound's activity remains sparse, these findings indicate potential pathways for investigation.
- Cancer Research : Boron compounds are being explored in boron neutron capture therapy (BNCT) for cancer treatment. Their ability to selectively target tumor cells while sparing healthy tissue makes them valuable candidates in oncological research . The unique structure of this compound may enhance its efficacy in such applications.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate aryl halides with boron reagents under palladium-catalyzed conditions. The process is often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), utilizing bases such as potassium carbonate .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxyphenylboronic acid pinacol ester | Contains methoxy group but lacks ethoxy and difluoro | Commonly used in Suzuki reactions |
| 3-Fluoro-4-methoxyphenylboronic acid pinacol ester | Fluorine at different position | Potentially different reactivity |
| 4-Ethoxyphenylboronic acid pinacol ester | Lacks fluorine and methoxy groups | Simpler structure may lead to different properties |
This comparison highlights how the unique combination of substituents in this compound may influence its reactivity and biological activity differently from other similar compounds.
Q & A
Q. What are the most reliable synthetic routes for preparing 2,5-difluoro-4-ethoxyphenylboronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or direct borylation of halogenated aryl intermediates. For example:
- Halogen exchange : Aryl halides (e.g., bromo or iodo derivatives) react with bis(pinacolato)diboron (B2pin2) in the presence of Pd catalysts under inert conditions .
- Photocatalytic decarboxylative borylation : Carboxylic acid derivatives can be converted to boronic esters via visible-light irradiation with diboron reagents (e.g., bis(catecholato)diboron), avoiding metal catalysts .
Key considerations : Optimize reaction temperature (often 80–100°C), solvent (THF or dioxane), and catalyst loading (e.g., Pd(PPh3)4 at 1–5 mol%).
Q. How can the purity of this boronic ester be validated after synthesis?
- GC-MS or HPLC : Assess purity (>95% by GC) and detect residual solvents (e.g., THF) or unreacted starting materials .
- NMR spectroscopy : Confirm the absence of free boronic acid (δ ~7–9 ppm for B-OH in NMR) and verify substituent positions via / NMR splitting patterns (e.g., fluorine-induced shifts) .
Q. What are the stability challenges of this compound under aqueous conditions?
Boronic esters hydrolyze to boronic acids in water, but the pinacol group enhances stability. Kinetic studies on analogous compounds (e.g., 4-nitrophenylboronic acid pinacol ester) show:
- pH-dependent hydrolysis : Stable at neutral pH (t1/2 >24 hrs at pH 7.2), but rapid degradation under acidic (pH <4) or basic (pH >9) conditions .
- Mitigation : Store in anhydrous solvents (e.g., THF) at –20°C and avoid prolonged exposure to moisture .
Q. What cross-coupling reactions are feasible with this boronic ester?
- Suzuki-Miyaura coupling : React with aryl/heteroaryl halides (e.g., Br, I) using Pd catalysts (e.g., PdCl2(dppf)) to form biaryls .
- Chan-Lam coupling : Oxidative coupling with amines or alcohols under Cu catalysis, though less common for electron-deficient aryl boronic esters .
Advanced Research Questions
Q. How can reaction kinetics with electrophilic partners be systematically studied?
- UV-vis spectroscopy : Monitor absorbance changes (e.g., λmax ~290 nm for boronic ester degradation and product formation) in real-time .
- Stopped-flow techniques : Resolve fast reaction steps (e.g., oxidation with H2O2) under controlled pH and temperature .
Example : For H2O2-mediated oxidation, track the disappearance of the boronic ester peak (290 nm) and emergence of phenolic products (405 nm) .
Q. How do computational models predict reactivity in cross-coupling reactions?
Q. What strategies address contradictions in catalytic efficiency across studies?
Discrepancies may arise from:
- Substituent electronic effects : Electron-withdrawing fluorine groups reduce boronic ester reactivity in some Pd-catalyzed systems but enhance stability .
- Solvent/base interactions : Polar aprotic solvents (DMF) accelerate oxidative addition but may deactivate Pd catalysts via ligand coordination .
Resolution : Perform controlled benchmarking with standardized substrates (e.g., 4-bromotoluene) to isolate variables .
Q. How can protodeboronation be minimized during functionalization?
Protodeboronation (B–C bond cleavage) is a common side reaction. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
